

# An In-depth Technical Guide to the Physicochemical Properties of 1-Phenethylbiuret

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Compound of Interest		
Compound Name:	Biuret, 1-phenethyl-	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-phenethylbiuret. The information presented herein is intended to support research, development, and quality control activities involving this compound.

#### **Chemical Identity and Structure**

1-Phenethylbiuret, also known as **Biuret, 1-phenethyl-**, is a derivative of biuret featuring a phenethyl group attached to one of the terminal nitrogen atoms. Its chemical structure is provided below.

IUPAC Name: 1-(2-phenylethyl)biuret

Synonyms: Biuret, 1-phenethyl-

• CAS Number: 6774-15-8[1]

Molecular Formula: C10H13N3O2[1]

Molecular Weight: 207.23 g/mol

## **Physicochemical Properties**



A summary of the key physicochemical properties of 1-phenethylbiuret is presented in the table below. The data includes both experimental and computed values to provide a thorough profile of the compound.

Property	Value	Source
Physical State	Solid	General observation for similar compounds
Melting Point	185-190 °C (with decomposition)	Experimental[2]
Density	1.01 g/mL at 20°C	Predicted[2]
Water Solubility	2 g/100 mL at 25°C	Predicted[2]
рКа	10.17 ± 0.46	Predicted[2]
LogP (XLogP3)	0.8	Computed by PubChem
Hydrogen Bond Donor Count	3	Computed by PubChem
Hydrogen Bond Acceptor Count	2	Computed by PubChem
Rotatable Bond Count	4	Computed by PubChem

## **Experimental Protocols**

This section details the methodologies for the synthesis and characterization of 1-phenethylbiuret.

A general method for the synthesis of substituted biurets involves the reaction of an amine with an isocyanate precursor or the condensation of ureas. The following is a representative protocol for the synthesis of 1-phenethylbiuret.

#### Materials:

- Phenethylamine
- Urea



- Anhydrous Toluene
- Hydrochloric Acid (HCl)
- Sodium Bicarbonate (NaHCO₃)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware and heating apparatus

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenethylamine in anhydrous toluene.
- Add an equimolar amount of urea to the solution.
- Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-phenethylbiuret.



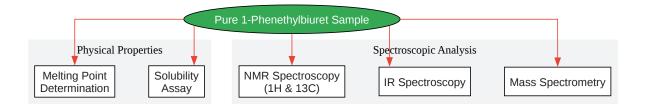
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Synthesis Workflow for 1-Phenethylbiuret

The following are standard protocols for determining the key physicochemical properties of 1-phenethylbiuret.

- 3.2.1. Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.
- 3.2.2. Solubility Determination: The solubility of 1-phenethylbiuret in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known excess amount of the compound to a known volume of the solvent in a sealed vial. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



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Physicochemical Characterization Workflow

### **Spectral Properties**

Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-phenethylbiuret. While experimental spectra for this specific compound are not readily available in public databases, this section describes the expected spectral features based on its structure and data from related compounds.



- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenethyl group, the methylene protons of the ethyl chain, and the protons of the biuret backbone. The aromatic protons would appear in the downfield region (δ 7.0-7.5 ppm). The methylene protons adjacent to the phenyl group and the nitrogen would likely appear as multiplets in the range of δ 2.5-3.5 ppm. The NH protons of the biuret moiety would appear as broad singlets, with their chemical shifts being solvent-dependent.
- 13C NMR: The carbon NMR spectrum would show signals for the carbons of the phenyl ring, the ethyl chain, and the two carbonyl carbons of the biuret group. The carbonyl carbons are expected to resonate at the most downfield region ( $\delta$  150-160 ppm). The aromatic carbons would appear in the  $\delta$  120-140 ppm range. The aliphatic carbons of the ethyl chain would be found in the upfield region of the spectrum.

The IR spectrum of 1-phenethylbiuret is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

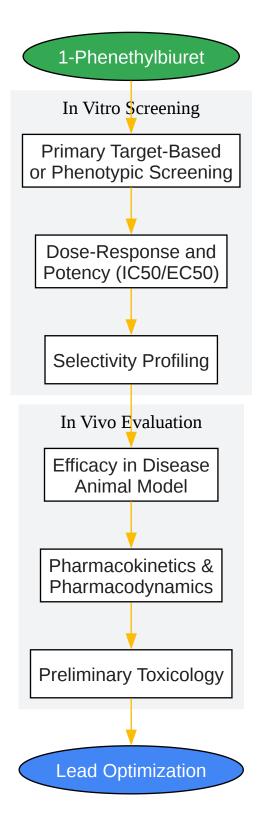
- N-H stretching: A broad band in the region of 3200-3400 cm<sup>-1</sup>.
- C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm<sup>-1</sup> and 2850-2960 cm<sup>-1</sup>, respectively.
- C=O stretching (amide I): Strong absorption bands around 1650-1700 cm<sup>-1</sup>.
- N-H bending (amide II): A band in the region of 1550-1600 cm<sup>-1</sup>.
- C-N stretching: Bands in the fingerprint region.
- Aromatic C=C bending: Peaks in the 1450-1600 cm<sup>-1</sup> region.

Electron ionization mass spectrometry (EI-MS) of 1-phenethylbiuret would be expected to show a molecular ion peak [M]<sup>+</sup> corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the ethyl chain and the biuret nitrogen, as well as fragmentation of the phenethyl group, leading to characteristic fragment ions.

## **Biological Activity Considerations**



To date, there is limited publicly available information on the specific biological activities or signaling pathway interactions of 1-phenethylbiuret. For a novel compound such as this, a general workflow for biological activity screening is recommended to elucidate its potential therapeutic applications.





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General Biological Activity Screening Workflow

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